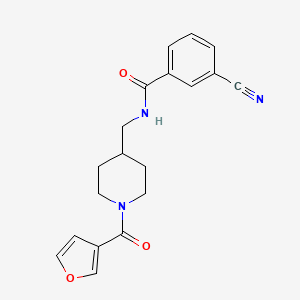

3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Description

3-Cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative featuring a piperidine core substituted with a furan-3-carbonyl group and a 3-cyano-benzamide moiety. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and presence in bioactive molecules .

Properties

IUPAC Name |

3-cyano-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c20-11-15-2-1-3-16(10-15)18(23)21-12-14-4-7-22(8-5-14)19(24)17-6-9-25-13-17/h1-3,6,9-10,13-14H,4-5,7-8,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFRLXMUUMAJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-piperidone.

Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using furan-3-carboxylic acid and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Introduction of the Cyano Group: The cyano group is typically added through a nucleophilic substitution reaction using a cyanating agent such as sodium cyanide.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through an amidation reaction using benzoyl chloride and the piperidine-furan intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest for its potential as a pharmacophore in drug design. It has been studied for its:

-

Anticancer Properties : Exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range, indicating potent activity against cancer proliferation.

- A study demonstrated that treatment with this compound led to significant apoptosis in cancer cells, suggesting its potential as an anticancer agent.

- Kinase Inhibition : It may act as a competitive inhibitor for kinases such as GSK-3β and ROCK-1, which are involved in critical cellular processes like growth and survival.

Organic Synthesis

In organic synthesis, 3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide serves as an intermediate for the synthesis of more complex organic molecules. Its unique structure allows for further functionalization through various chemical reactions:

-

Oxidation : Can be oxidized to form furan derivatives.

- Common reagents include potassium permanganate or chromium trioxide.

- Reduction : The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Material Science

The compound is also explored for its potential use in developing novel materials with specific electronic or optical properties due to its unique structural features.

Case Studies and Research Findings

Several notable studies highlight the applications of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxic effects against cancer cell lines; induction of apoptosis observed. |

| Kinase Inhibition | Effective inhibition of GSK-3β and ROCK-1 kinases confirmed through in vitro assays. |

Mechanism of Action

The mechanism of action of 3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several piperidine-based benzamides. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Insights :

- The furan-3-carbonyl group may reduce steric hindrance compared to the naphthyl group in CCR3 antagonists (), allowing better penetration into hydrophobic pockets.

Crystallographic and Conformational Analysis

- Crystal Packing : Piperidine rings in analogs adopt chair () or half-chair () conformations. The furan substituent in the target compound may disrupt hydrogen-bonding networks observed in chlorinated derivatives (e.g., O-H⋯O and N-H⋯O bonds in ).

- Dihedral Angles : In 4-methyl and 4-chloro analogs (), benzene rings form dihedral angles of ~89° with the piperidine ring, whereas the furan’s planar structure in the target compound may alter this geometry.

Biological Activity

3-cyano-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Cyano Group : Enhances reactivity and can participate in various chemical reactions.

- Furan Ring : Known for its role in biological systems, influencing the compound's interaction with biological targets.

- Piperidine Ring : Provides structural stability and can modulate pharmacological properties.

- Benzamide Moiety : Often associated with various biological activities, including enzyme inhibition.

The molecular formula of the compound is with a specific InChI representation indicating its unique structure .

The biological activity of this compound primarily involves binding to specific receptors or enzymes, modulating their activity. This mechanism is crucial for its potential therapeutic effects, which include:

- Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation by targeting key signaling pathways.

- Kinase Inhibition : It may act as a competitive inhibitor for kinases such as GSK-3β and ROCK-1, which are involved in various cellular processes including cell growth and survival .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values in the low micromolar range, suggesting potent anticancer activity.

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on key kinases:

These findings suggest that the compound could be a lead candidate for developing targeted therapies in oncology.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Intermediate : Synthesized from 4-piperidone through cyclization.

- Coupling with Furan Ring : Utilizes furan-3-carboxylic acid and coupling agents like EDCI.

- Addition of Cyano Group : Achieved via nucleophilic substitution using sodium cyanide.

This multi-step synthetic route allows for the incorporation of various functional groups that enhance the compound's biological profile .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Anticancer Studies : A study demonstrated that treatment with this compound led to significant apoptosis in cancer cells, indicating its potential as an anticancer agent .

- Kinase Inhibition Studies : In vitro assays confirmed that the compound effectively inhibits GSK-3β and ROCK-1 kinases, suggesting a mechanism for its anticancer effects through modulation of signaling pathways involved in cell proliferation and survival .

Q & A

Q. Optimization Strategies :

- Solvent Choice : THF enhances solubility of hydrophobic intermediates .

- Reaction Monitoring : TLC and NMR tracking of intermediates to minimize side reactions.

- Catalyst Screening : Testing alternative coupling agents (e.g., EDC/HOBt) to improve yields.

Advanced: How does the conformational flexibility of the piperidine ring influence the compound’s binding affinity to biological targets like RORC2?

Answer:

The piperidine ring’s chair conformation (observed in crystal structures) optimizes spatial alignment with hydrophobic pockets in targets like RORC2. Computational studies (e.g., molecular dynamics simulations) show:

- Conformational Restriction : Substituents on the piperidine (e.g., furan-3-carbonyl) stabilize the chair conformation, reducing entropy loss upon binding .

- Residence Time : Rigid analogs exhibit prolonged receptor occupancy due to minimized off-target fluctuations .

Methodological Approach : - X-ray Crystallography : Resolve bound structures to identify key interactions (e.g., hydrogen bonds with the cyano group) .

- Free Energy Calculations : Compare binding energies of flexible vs. constrained analogs using MM/GBSA methods .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR verify substituent positions (e.g., piperidine methylene protons at δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 394.16) .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% achieved using C18 columns with acetonitrile/water gradients .

- Melting Point Analysis : Sharp melting points (e.g., 160–162°C) indicate crystalline homogeneity .

Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

Answer:

Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., furan ring oxidation) .

- Pharmacokinetic Profiling : Measure plasma half-life (t) and tissue distribution in rodent models .

- Pro-drug Design : Mask polar groups (e.g., cyano) with cleavable esters to enhance absorption .

Case Study : For RORC2 inverse agonists, fluorination of the benzamide ring improved metabolic stability by 3-fold in rat models .

Basic: What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Intermediate Instability : The furan-3-carbonyl group may degrade under prolonged reflux. Mitigate via low-temperature coupling (<40°C) .

- Purification Bottlenecks : Replace column chromatography with recrystallization for intermediates (e.g., using ethanol/water mixtures) .

- Yield Optimization : Use Design of Experiments (DoE) to optimize stoichiometry (e.g., 1.2 eq. of HBTU) and reaction time .

Advanced: What strategies enhance selectivity against off-target isoforms (e.g., RORC2 vs. RORA/B)?

Answer:

- Structural Bioinformatics : Compare binding pockets using homology models (e.g., RORC2’s larger hydrophobic subpocket) .

- Selectivity Screening : Test against kinase panels (e.g., Eurofins Cerep) to identify off-target hits.

- Fragment-Based Design : Introduce substituents (e.g., trifluoromethyl) that sterically clash with RORA/B .

Example : A methyl group on the piperidine ring improved RORC2 selectivity by 24-fold over RORA .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .

- HPLC Monitoring : Track degradation products (e.g., hydrolysis of the amide bond at pH <3) .

- Lyophilization : Stabilize as a hydrochloride salt for long-term storage at –20°C .

Advanced: What computational tools predict the compound’s ADMET properties early in development?

Answer:

- QSAR Models : SwissADME predicts logP (2.8) and aqueous solubility (32 µM) .

- CYP450 Inhibition : Use Schrödinger’s SiteMap to identify metabolic hotspots (e.g., furan ring’s susceptibility to CYP3A4) .

- Toxicity Profiling : Derek Nexus assesses potential hepatotoxicity based on structural alerts (e.g., nitro groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.